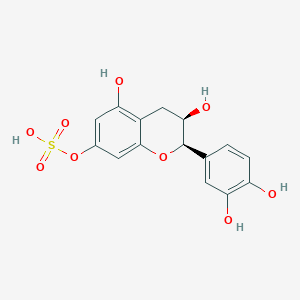
Epicatechin 7-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epicatechin 7-sulfate is a sulfated derivative of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and certain fruits. Epicatechin is known for its antioxidant properties and potential health benefits, including cardiovascular protection and anti-inflammatory effects . The sulfation of epicatechin enhances its solubility and bioavailability, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epicatechin 7-sulfate typically involves the sulfation of epicatechin using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at controlled temperatures to ensure selective sulfation at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve enzymatic sulfation using sulfotransferases, which offer a more environmentally friendly and selective approach compared to chemical methods. This biocatalytic process can be optimized for large-scale production by using recombinant enzymes and engineered microbial systems .
Analyse Chemischer Reaktionen
Types of Reactions
Epicatechin 7-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to its parent compound, epicatechin.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various epicatechin derivatives, such as epicatechin quinones, reduced epicatechin, and substituted epicatechin compounds .
Wissenschaftliche Forschungsanwendungen
Epicatechin 7-sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the effects of sulfation on flavonoid properties.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate enzyme activities.
Wirkmechanismus
Epicatechin 7-sulfate exerts its effects through several molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Enzyme Modulation: Inhibits enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Signaling Pathways: Activates signaling pathways like the nitric oxide synthase pathway, leading to vasodilation and improved blood flow.
Gene Expression: Modulates the expression of genes related to antioxidant defense and inflammation.
Vergleich Mit ähnlichen Verbindungen
Epicatechin 7-sulfate can be compared with other similar compounds, such as:
Epicatechin: The parent compound, known for its antioxidant properties but with lower solubility and bioavailability.
Epigallocatechin gallate (EGCG): A related flavanol found in green tea, known for its potent antioxidant and anti-inflammatory effects.
Catechin: Another flavanol with similar health benefits but different structural properties.
This compound stands out due to its enhanced solubility and bioavailability, making it a more effective compound for certain applications .
Eigenschaften
Molekularformel |
C15H14O9S |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O9S/c16-10-2-1-7(3-12(10)18)15-13(19)6-9-11(17)4-8(5-14(9)23-15)24-25(20,21)22/h1-5,13,15-19H,6H2,(H,20,21,22)/t13-,15-/m1/s1 |
InChI-Schlüssel |
RTMISWLJQDWIPT-UKRRQHHQSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


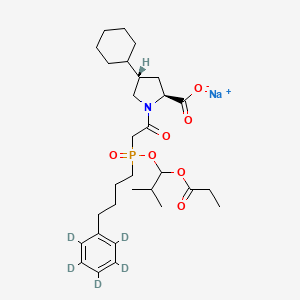
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
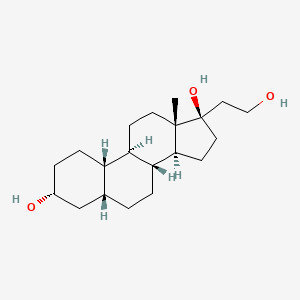

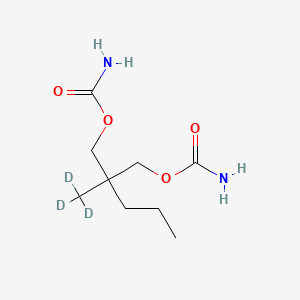


![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
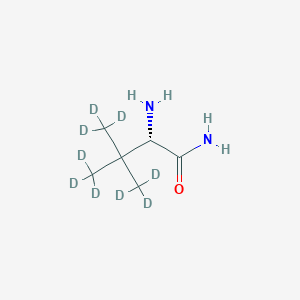
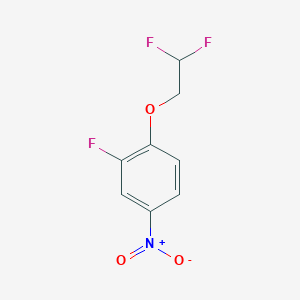
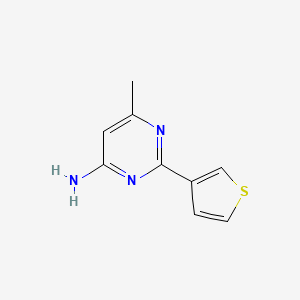
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)
